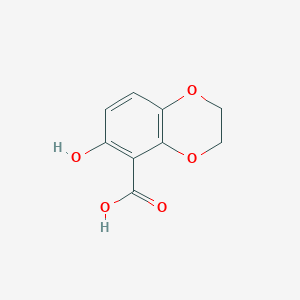6-Hydroxy-2,3-dihydro-1,4-benzodioxine-5-carboxylic acid
CAS No.: 873378-07-5
Cat. No.: VC3294264
Molecular Formula: C9H8O5
Molecular Weight: 196.16 g/mol
* For research use only. Not for human or veterinary use.

Specification
| CAS No. | 873378-07-5 |
|---|---|
| Molecular Formula | C9H8O5 |
| Molecular Weight | 196.16 g/mol |
| IUPAC Name | 6-hydroxy-2,3-dihydro-1,4-benzodioxine-5-carboxylic acid |
| Standard InChI | InChI=1S/C9H8O5/c10-5-1-2-6-8(7(5)9(11)12)14-4-3-13-6/h1-2,10H,3-4H2,(H,11,12) |
| Standard InChI Key | JIRJNRNKJIUAGM-UHFFFAOYSA-N |
| SMILES | C1COC2=C(O1)C=CC(=C2C(=O)O)O |
| Canonical SMILES | C1COC2=C(O1)C=CC(=C2C(=O)O)O |
Introduction
General Structure and Classification
Benzodioxine Scaffold
The 2,3-dihydro-1,4-benzodioxine scaffold forms the core structure of the compound of interest. This heterocyclic system consists of a benzene ring fused with a dioxane ring, creating a rigid molecular framework that provides specific spatial arrangements of functional groups. This structural motif appears in various compounds with significant biological activity and synthetic utility.
Structural Features of 6-Hydroxy-2,3-dihydro-1,4-benzodioxine-5-carboxylic acid
The compound of interest possesses several key structural features:
-
A 2,3-dihydro-1,4-benzodioxine core structure
-
A hydroxyl (-OH) group at position 6
-
A carboxylic acid (-COOH) group at position 5
The presence of both acidic (carboxylic acid) and weakly acidic (phenolic hydroxyl) functional groups in close proximity creates interesting chemical properties. The ortho positioning of these groups likely enables intramolecular hydrogen bonding, which would significantly influence the compound's physical properties and reactivity patterns.
Related Compounds in Scientific Literature
Several structurally related benzodioxine derivatives have been reported in the literature:
-
6-Chloro-2,3-dihydro-1,4-benzodioxine-3-carboxylic acid (CAS: 16212-69-4), which differs in the position of the carboxylic acid group and substitutes a chloro group for the hydroxyl group .
-
2,3-dihydro-1,4-benzodioxane-6-carboxylic acid, which lacks the hydroxyl group and has the carboxylic acid positioned differently within the molecular structure .
-
More complex derivatives such as (2R)-2-(3-hydroxy-3-oxopropyl)-6-[(E)-[(2S)-2-oxidanyl-2,3-dihydroinden-1-ylidene]methyl]-2,3-dihydro-1,4-benzodioxine-5-carboxylic acid, which incorporates the same core structure with additional functional groups .
Physical and Chemical Properties
Molecular Characteristics
Based on its structure, 6-Hydroxy-2,3-dihydro-1,4-benzodioxine-5-carboxylic acid would have the following molecular characteristics:
| Property | Value |
|---|---|
| Molecular Formula | C₉H₈O₅ |
| Exact Mass | Approximately 196.04 g/mol |
| Hydrogen Bond Donors | 2 (hydroxyl and carboxylic acid) |
| Hydrogen Bond Acceptors | 5 (two dioxane oxygens, carboxyl oxygens, hydroxyl) |
| Rotatable Bonds | 1 (carboxylic acid group) |
| Structural Classification | Heterocyclic aromatic compound |
| Property | Predicted Value |
|---|---|
| Appearance | Likely a white to off-white crystalline solid |
| Solubility | Limited solubility in water; better solubility in polar organic solvents |
| Melting Point | Likely >200°C (typical for similar carboxylic acids) |
| pKa Values | Approximately 3-4 for the carboxylic acid group; ~9-10 for the phenolic hydroxyl |
Chemical Reactivity
The presence of both carboxylic acid and hydroxyl functional groups provides multiple sites for chemical reactions:
-
The carboxylic acid group can undergo typical reactions including:
-
Esterification with alcohols
-
Amide formation with amines
-
Reduction to primary alcohol
-
Decarboxylation under specific conditions
-
-
The phenolic hydroxyl group can participate in:
-
Ether and ester formation
-
Electrophilic aromatic substitution reactions
-
Metal coordination
-
Hydrogen bonding interactions
-
-
The ortho relationship between the hydroxyl and carboxylic acid groups may result in:
-
Intramolecular hydrogen bonding
-
Potentially modified acidity compared to isolated functional groups
-
Possible formation of cyclic derivatives
-
Synthesis Approaches
Ring Closure Approach
Similar to the synthesis of 2,3-dihydro-1,4-benzodioxane-6-carboxylic acid described in patent CN105801556A, a ring closure reaction could be employed starting with appropriately substituted catechol derivatives :
-
Starting with a suitably protected 3,4-dihydroxybenzaldehyde derivative
-
Performing ring closure with 1,2-dibromoethane under alkaline conditions
-
Oxidizing the aldehyde to carboxylic acid
-
Selective deprotection to reveal the hydroxyl group at the desired position
Key Reaction Conditions
The critical steps in the synthesis would likely include:
-
Ring closure reaction:
-
Oxidation of aldehyde to carboxylic acid:
Biological Activity and Applications
Industrial and Synthetic Applications
The compound may serve as:
-
An intermediate in the synthesis of more complex pharmaceutically active compounds
-
A building block for the preparation of coordination compounds with potential catalytic applications
-
A precursor for the synthesis of advanced materials
-
A model compound for studying structure-activity relationships in benzodioxine derivatives
Research Status and Future Directions
Current Research Gaps
Several research gaps exist regarding 6-Hydroxy-2,3-dihydro-1,4-benzodioxine-5-carboxylic acid:
-
Comprehensive physical and spectroscopic characterization
-
Detailed toxicological evaluation
-
Exploration of its complete biological activity profile
-
Development of efficient and scalable synthetic routes
-
Investigation of its potential applications as a building block for more complex structures
Promising Research Directions
Future research on this compound could focus on:
-
Structure-activity relationship studies comparing various substituted benzodioxine derivatives
-
Development of pharmaceutical applications, particularly in antimicrobial research based on findings with related compounds
-
Exploration of metal-complex formation and their potential applications in catalysis or as enzyme inhibitors
-
Investigation of its potential as a building block for polymers and materials
-
Computational studies to predict biological targets and activities
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume